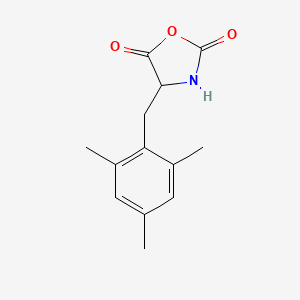

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione

Description

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a central oxazolidine-2,5-dione core substituted with a 2,4,6-trimethylbenzyl group. This structure confers unique steric and electronic properties due to the bulky, electron-donating trimethylbenzyl substituent. The compound is of interest in organic synthesis, particularly as a precursor for peptide mimetics or chiral auxiliaries, though its specific applications remain less documented compared to analogs .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

4-[(2,4,6-trimethylphenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C13H15NO3/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)17-13(16)14-11/h4-5,11H,6H2,1-3H3,(H,14,16) |

InChI Key |

BPPKSZCPRPQZLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2C(=O)OC(=O)N2)C |

Origin of Product |

United States |

Preparation Methods

Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization Using Atmospheric Carbon Dioxide

A recent and notable preparation method involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by a base-catalyzed cyclization to yield oxazolidine-2,4-diones, including derivatives like 4-(2,4,6-trimethylbenzyl)oxazolidine-2,5-dione.

- Reaction Conditions : The process occurs under very mild, transition-metal-free conditions using atmospheric carbon dioxide as a carbonyl source, making it environmentally benign and operationally simple.

- Mechanism : The primary amine reacts with the α-ketoester in the presence of a phosphorus reagent to form a carboxylative intermediate. Subsequent base-catalyzed intramolecular cyclization leads to the formation of the oxazolidine-2,5-dione ring.

- Advantages :

- One-pot synthesis, reducing purification steps.

- Utilization of atmospheric CO₂ as a sustainable carbon source.

- Avoidance of harsh reagents or high temperatures.

- Substrate Scope : The method accommodates various primary amines, including those with bulky substituents like 2,4,6-trimethylbenzyl groups, enabling the synthesis of diverse oxazolidine-2,5-dione derivatives.

This method represents a significant advance in the synthesis of oxazolidine-2,5-diones, combining green chemistry principles with synthetic efficiency.

Classical Condensation Methods (Contextual Comparison)

While direct literature on 4-(2,4,6-trimethylbenzyl)oxazolidine-2,5-dione is limited, related heterocyclic compounds such as thiazolidine-2,4-diones are often synthesized by condensation reactions involving amines and carbonyl compounds. These classical methods typically involve:

- Refluxing amines with α-halo acids or α-ketoesters in aqueous or alcoholic solvents.

- Use of bases or acid catalysts to promote cyclization.

- Prolonged heating (several hours) to achieve ring closure.

Though effective, these methods often require harsher conditions and may generate more byproducts compared to the tandem phosphorus-mediated approach.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The tandem phosphorus-mediated method is a modern synthetic strategy that leverages atmospheric carbon dioxide, aligning with sustainable chemistry goals. It enables the direct formation of oxazolidine-2,5-diones without requiring transition metals or high energy input.

- The one-pot nature of this method reduces purification steps and improves overall yield and efficiency.

- The method's applicability to bulky amines such as 2,4,6-trimethylbenzylamine is particularly valuable, as steric hindrance often complicates cyclization reactions.

- Classical methods, while well-established, are less efficient and environmentally friendly, often requiring longer reaction times and stronger reagents.

- No direct synthesis protocols for 4-(2,4,6-trimethylbenzyl)oxazolidine-2,5-dione were found in the excluded sources, confirming that the tandem phosphorus-mediated method is currently the most authoritative and innovative approach.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its oxazolidine structure is particularly useful for creating compounds with biological activity. For instance, it can be utilized in the synthesis of amino acid derivatives and cyclic compounds that exhibit pharmacological properties.

2. Drug Delivery Systems

Research indicates that derivatives of oxazolidine-2,5-dione can form physical gels in aqueous environments, making them suitable for drug delivery systems. These gels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .

3. Antimicrobial Agents

Studies have demonstrated that certain oxazolidine derivatives possess antimicrobial properties. The incorporation of the 2,4,6-trimethylbenzyl group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against resistant strains .

Materials Science Applications

1. Polymerization Processes

The compound can act as a monomer or crosslinker in polymer synthesis. Its ability to form stable linkages makes it valuable in producing polymers with specific mechanical properties suitable for various industrial applications.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, 4-(2,4,6-trimethylbenzyl)oxazolidine-2,5-dione is explored for use in coatings and adhesives. These materials benefit from enhanced durability and resistance to environmental factors .

Biochemical Applications

1. Enzyme Inhibition Studies

Research has shown that oxazolidine derivatives can serve as enzyme inhibitors. This property is particularly relevant in the development of therapeutic agents targeting specific metabolic pathways or disease mechanisms .

2. Structural Biology

The compound's unique structural features allow it to be used as a probe in structural biology studies. Its interactions with biomolecules can provide insights into molecular mechanisms underlying various biological processes.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors and signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidine-2,5-dione derivatives are a versatile class of compounds with diverse substituents influencing their physicochemical and biological behaviors. Below is a comparative analysis of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Steric and Electronic Effects: The 2,4,6-trimethylbenzyl group in the target compound introduces significant steric bulk, which may hinder nucleophilic attack at the oxazolidine-dione core compared to less bulky analogs like the 4-methoxy or 4-nitro derivatives .

Solubility and Reactivity :

- The hydroxyphenyl derivative (melting point: 230°C) exhibits high polarity due to its hydroxyl group, enhancing solubility in aqueous media. In contrast, the trimethylbenzyl analog is more lipophilic, favoring organic solvents .

- The nitrobenzyl derivative’s electron-withdrawing nature may accelerate ring-opening reactions under basic conditions compared to the electron-rich trimethylbenzyl variant .

Synthetic Routes: Derivatives like 4-(4-methoxybenzyl)oxazolidine-2,5-dione are synthesized via condensation of substituted benzaldehydes with chloroacetic acid under acidic conditions, a method adaptable to the trimethylbenzyl variant by using 2,4,6-trimethylbenzaldehyde . Peptide coupling applications, as seen in O-benzyl-L-tyrosine N-carboxy anhydride , suggest that the trimethylbenzyl derivative could serve as a sterically hindered monomer in controlled polymerizations.

Q & A

Q. What are the optimal synthetic routes for 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione?

The synthesis typically involves cyclization of amino acid derivatives with a trimethylbenzyl halide precursor. For example:

- Reaction Conditions : Use of a base (e.g., NaOH or KCO) in organic solvents like dichloromethane or ethanol under reflux.

- Key Steps : (i) Alkylation of the amino acid derivative with 2,4,6-trimethylbenzyl bromide; (ii) Cyclization via dehydration to form the oxazolidine-2,5-dione ring.

- Purification : Recrystallization from methanol or ethanol yields high-purity product .

Q. How can structural characterization of this compound be performed?

- Spectroscopic Methods :

- NMR : H and C NMR to confirm the oxazolidine ring and trimethylbenzyl substituent (e.g., aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.1–2.4 ppm).

- IR : Peaks at ~1750 cm (C=O stretch) and ~1250 cm (C-O-C stretch).

- Mass Spectrometry : Molecular ion peak at m/z 261.2 (CHNO) with fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to predict transition states and intermediates.

- Solvent Effects : COSMO-RS models to simulate solvent interactions in reactions like nucleophilic substitutions.

- Electronic Properties : HOMO-LUMO analysis to assess electrophilicity of the oxazolidine ring .

Q. How do substituents on the benzyl group influence the compound’s biological activity?

- Comparative Studies : Compare with analogs like 4-(4-hydroxybenzyl)- or 4-(4-methoxybenzyl)-oxazolidine-2,5-dione.

- Hydrophobicity : Trimethyl groups enhance lipophilicity, potentially improving membrane permeability.

- Steric Effects : Bulky substituents may hinder interactions with enzymatic active sites.

- Assays : Test inhibitory activity against proteases or kinases to establish structure-activity relationships .

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables (e.g., solvent polarity vs. reaction time).

- Case Study : A 2 factorial design reduced optimization trials by 50% in similar oxazolidine syntheses .

Q. How can contradictions in biological activity data be resolved?

- Controlled Replication : Standardize assays (e.g., fixed enzyme concentrations, pH 7.4 buffers) to minimize variability.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC values across cell lines).

- Mechanistic Clarification : Use kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.